

preparing MI-773 stock solution and working concentrations

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Compound of Interest

Compound Name: MI-773

Cat. No.: B612083

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Application Notes and Protocols: MI-773

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-773, also known as SAR405838, is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, **MI-773** blocks its interaction with p53, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53.[3] This leads to the accumulation of p53, activation of the p53 signaling pathway, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] These application notes provide detailed protocols for the preparation of **MI-773** stock solutions and working concentrations for both in vitro and in vivo research applications.

Chemical Properties

A summary of the key chemical properties of **MI-773** is provided in the table below.

Property	Value	Reference
CAS Number	1303607-07-9	[5]
Molecular Formula	C ₂₉ H ₃₄ Cl ₂ FN ₃ O ₃	[5]
Molecular Weight	562.50 g/mol	[5]
Target	MDM2-p53 Interaction	[5]

Solubility

MI-773 exhibits solubility in various solvents, which is crucial for the preparation of stock and working solutions.

Solvent	Solubility	Reference
DMSO	≥ 53 mg/mL (94.22 mM)	[5]
In Vivo Formulation 1	≥ 2.5 mg/mL (4.44 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	[5]
In Vivo Formulation 2	≥ 2.5 mg/mL (4.44 mM) in 10% DMSO, 90% (20% SBE-β-CD in saline)	[5]
In Vivo Formulation 3	≥ 2.5 mg/mL (4.44 mM) in 10% DMSO, 90% corn oil	[5]

Experimental Protocols

Preparation of MI-773 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **MI-773** in DMSO.

Materials:

- **MI-773** powder

- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Safety Precautions:** Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle **MI-773** powder in a chemical fume hood.
- **Weighing MI-773:** Accurately weigh the desired amount of **MI-773** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.625 mg of **MI-773** (Molecular Weight = 562.5 g/mol).
- **Dissolving in DMSO:** Add the appropriate volume of anhydrous DMSO to the weighed **MI-773** powder. To prepare a 10 mM solution with 5.625 mg of **MI-773**, add 1 mL of DMSO.
- **Mixing:** Vortex the solution until the **MI-773** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.^[6]
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.^{[6][7]}

Preparation of MI-773 Working Concentrations for In Vitro Experiments

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for cell-based assays.

Materials:

- 10 mM **MI-773** stock solution in DMSO

- Appropriate cell culture medium
- Sterile tubes and pipettes

Procedure:

- Thawing: Thaw a single aliquot of the 10 mM **MI-773** stock solution at room temperature.
- Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
- Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.^[4]
- Example Dilution for a 10 μ M Working Solution:
 - Prepare a 1:100 intermediate dilution by adding 10 μ L of the 10 mM stock solution to 990 μ L of cell culture medium. This results in a 100 μ M intermediate solution.
 - Add the appropriate volume of the 100 μ M intermediate solution to the final volume of cell culture medium to achieve a 10 μ M final concentration. For example, add 1 mL of the 100 μ M solution to 9 mL of medium.

Table of In Vitro Working Concentrations:

Cell Line	Assay Type	Concentration Range	Treatment Duration	Reference
Neuroblastoma (IMR-32, SH-SY5Y, SK-N-SH, LAN-1, NGP)	Cell Viability (CCK-8)	0.05 - 20.00 μ M	24 - 72 hours	[4]
Neuroblastoma (SH-SY5Y, SK-N-SH, KELLY)	Colony Formation	0.5, 1, 5, 10 μ M	2 weeks	[4]
Neuroblastoma (IMR-32, SH-SY5Y)	Apoptosis (Annexin V/PI)	0.5, 1.0, 5.0, 10.0 μ M	48 hours	[4]
Adenoid Cystic Carcinoma (UM-HACC-5, UM-HACC-6)	Cell Viability (SRB)	0.01 - 10 μ mol/L	24 - 96 hours	[8]
Adenoid Cystic Carcinoma (UM-HACC-5, UM-HACC-6)	Apoptosis	0 - 20 μ M	72 hours	[6]

Preparation of MI-773 Working Concentrations for In Vivo Experiments

This protocol describes the preparation of **MI-773** for oral gavage in animal models.

Materials:

- **MI-773** powder
- DMSO
- PEG300, Tween-80, and saline OR 20% SBE- β -CD in saline OR corn oil

- Sterile tubes
- Vortex mixer and/or sonicator

Procedure:

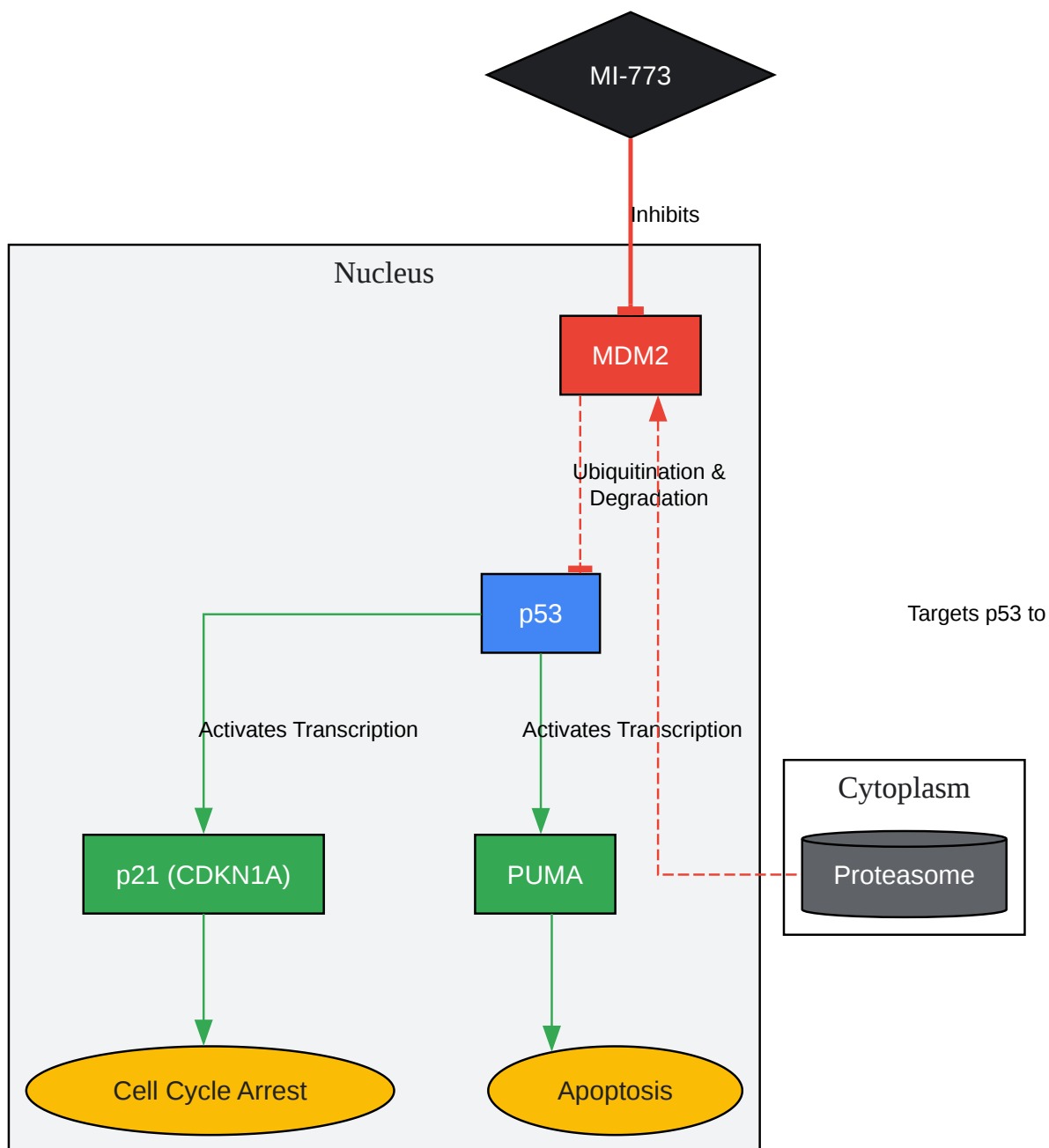
- **Vehicle Preparation:** Prepare the desired vehicle for administration. For example, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- **Dissolving MI-773:** First, dissolve the required amount of **MI-773** powder in DMSO.
- **Adding Co-solvents:** Gradually add the other components of the vehicle to the DMSO-**MI-773** mixture while vortexing or sonicating to ensure a clear and homogenous solution.[\[5\]](#)
- **Final Volume:** Adjust the final volume with the remaining vehicle component (e.g., saline or corn oil).

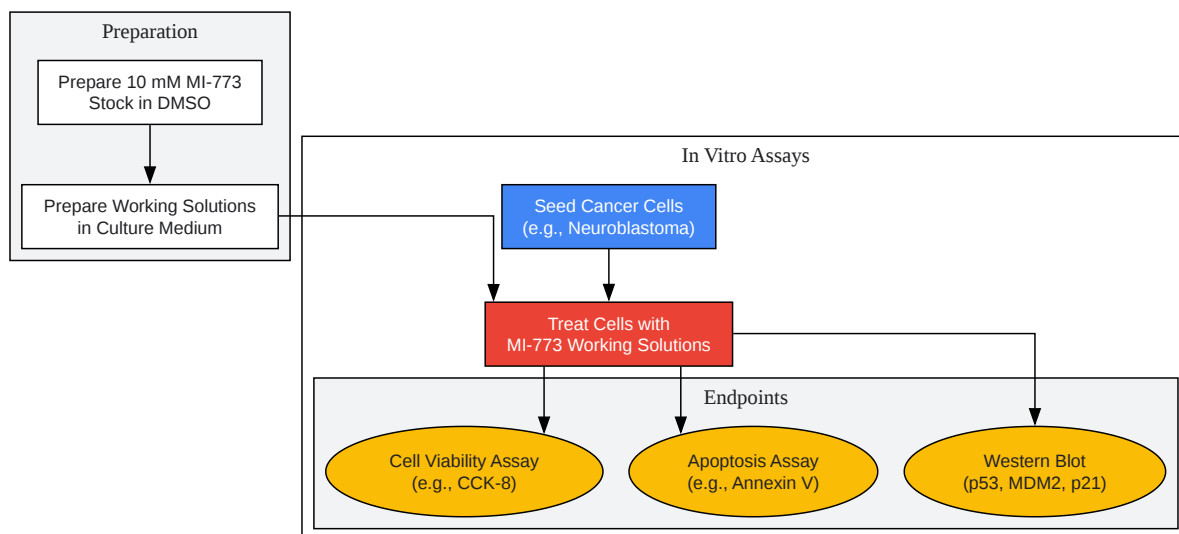
Table of In Vivo Working Concentrations:

Animal Model	Tumor Type	Dosing Regimen	Vehicle	Reference
SCID Mice	Adenoid Cystic Carcinoma (PDX)	10, 50, or 100 mg/kg daily (oral gavage)	Polyethylene glycol-200 + D- α -tocopherol polyethylene glycol 1000 succinate	[6]
SCID Mice	Osteosarcoma, Leukemia, Prostate, Colon Cancer (Xenografts)	10, 30, 50, 100, and 200 mg/kg (oral)	Not specified	[9]

MI-773 Signaling Pathway

MI-773 functions by disrupting the interaction between MDM2 and p53. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping p53 levels low.[8] In cancer cells with wild-type p53 where MDM2 is often overexpressed, **MI-773** binds to MDM2 and prevents it from binding to p53. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA, resulting in cell cycle arrest and apoptosis.[4]





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